2,6-dicyclopropylaniline hydrochloride
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Overview
Description
2,6-Dicyclopropylaniline hydrochloride is an organic compound with the molecular formula C12H16ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by cyclopropyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyclopropylaniline hydrochloride typically involves the alkylation of aniline with cyclopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting 2,6-dicyclopropylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where aniline and cyclopropyl halides are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopropylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the cyclopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dicyclopropylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dicyclopropylaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, making it an effective inhibitor of certain enzymes. The compound can also form stable complexes with metal ions, which can be utilized in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with isopropyl groups instead of cyclopropyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Dichloroaniline: Contains chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dicyclopropylaniline hydrochloride is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
2763749-22-8 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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